
(Technical grade)"
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Technical grade chemicals are typically utilized in large-scale industrial operations. These chemicals have not been purified to the extent that they are suitable for food, drug, or medicinal use, but are still of sufficiently high quality for industrial use . They are often used in applications where the presence of impurities does not significantly affect the outcome of the process.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of technical grade chemicals involves various synthetic routes depending on the specific compound. These routes can include processes such as distillation, crystallization, and chemical synthesis. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and efficiency.
Industrial Production Methods
In industrial settings, technical grade chemicals are produced on a large scale using methods that prioritize cost-effectiveness and efficiency. Common industrial production methods include batch processing, continuous flow processing, and the use of large reactors. Quality control measures are implemented to ensure that the final product meets the required specifications for industrial use.
Analyse Des Réactions Chimiques
Types of Reactions
Technical grade chemicals can undergo various types of chemical reactions, including:
Oxidation: Involves the loss of electrons and an increase in oxidation state.
Reduction: Involves the gain of electrons and a decrease in oxidation state.
Substitution: Involves the replacement of one atom or group of atoms with another.
Addition: Involves the addition of atoms or groups of atoms to a molecule.
Common Reagents and Conditions
The reactions involving technical grade chemicals often require specific reagents and conditions. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride. The conditions, such as temperature and pH, are carefully controlled to ensure the desired reaction occurs.
Major Products Formed
The major products formed from these reactions depend on the specific chemical and the type of reaction it undergoes. For example, oxidation of an alcohol may produce a ketone or an aldehyde, while substitution reactions can result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
Technical grade chemicals have a wide range of applications in scientific research, including:
Chemistry: Used as reagents and solvents in various chemical reactions and processes.
Biology: Employed in the preparation of biological samples and in biochemical assays.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and in diagnostic tests.
Industry: Applied in manufacturing processes, including the production of polymers, coatings, and adhesives
Mécanisme D'action
The mechanism of action of technical grade chemicals varies depending on the specific compound and its application. Generally, these chemicals exert their effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved can include inhibition or activation of enzymatic activity, binding to receptor sites, or altering the structure and function of nucleic acids .
Comparaison Avec Des Composés Similaires
Technical grade chemicals can be compared with other similar compounds based on their purity and intended use. Some similar compounds include:
ACS Grade: Meets or exceeds the purity standards set by the American Chemical Society and is suitable for food, drug, or medicinal use.
USP Grade: Meets the standards set by the United States Pharmacopeia and is used in pharmaceutical products.
Laboratory Grade: Generally offers high enough purities for experimental or educational purposes but is not as pure as reagent or USP-grade chemicals
Technical grade chemicals are unique in that they provide a cost-effective solution for industrial applications where high purity is not essential. This makes them a valuable resource in various large-scale manufacturing processes.
Propriétés
Formule moléculaire |
C17H22KNO5S |
|---|---|
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
potassium;6-(2,3,3-trimethyl-5-sulfonatoindol-1-ium-1-yl)hexanoate |
InChI |
InChI=1S/C17H23NO5S.K/c1-12-17(2,3)14-11-13(24(21,22)23)8-9-15(14)18(12)10-6-4-5-7-16(19)20;/h8-9,11H,4-7,10H2,1-3H3,(H-,19,20,21,22,23);/q;+1/p-1 |
Clé InChI |
DGVWHWGURVQFHH-UHFFFAOYSA-M |
SMILES canonique |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-])CCCCCC(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


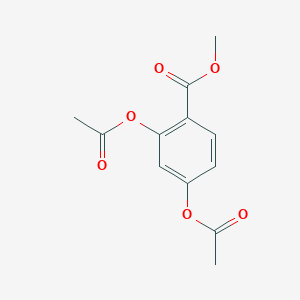
![(2R,3S,5R)-5-[2-amino-6-(2-hydroxypropoxy)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B13402697.png)
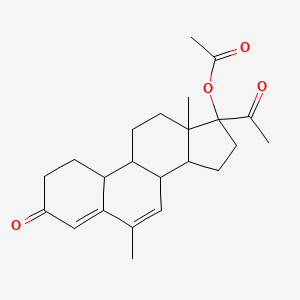

![[Difluoro-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl] prop-2-enoate](/img/structure/B13402715.png)

![5-fluoro-3-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid](/img/structure/B13402728.png)
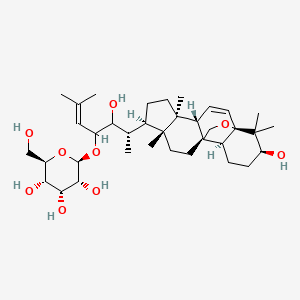


![3-Fluorotricyclo[3.3.1.1~3,7~]decane-1-carbonyl fluoride](/img/structure/B13402742.png)
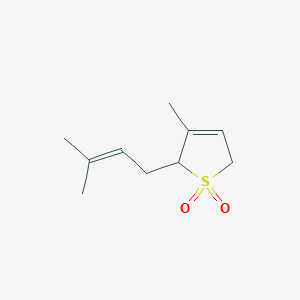
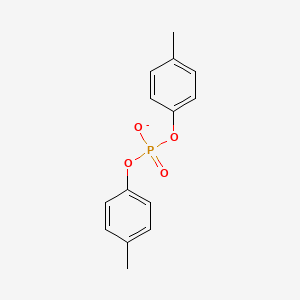
![[(1S,2R,3R,4R,5S,6S,7S,8R,9S,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B13402776.png)
